
アセタゾラミド-d3
概要
説明
アセタゾラミド-d3は、炭酸脱水酵素阻害剤であるアセタゾラミドの重水素化された形態です。その安定同位体標識により、質量分析における内部標準として科学研究で一般的に使用されています。 アセタゾラミド自体は、緑内障、てんかん、高山病、周期性麻痺、睡眠時無呼吸症候群、特発性脳圧亢進症などの治療に使用されます .
科学的研究の応用
Therapeutic Applications
1. Treatment of Glaucoma and Idiopathic Intracranial Hypertension
- Acetazolamide is commonly prescribed for reducing intraocular pressure in glaucoma patients and managing idiopathic intracranial hypertension. Its mechanism involves decreasing the production of aqueous humor and cerebrospinal fluid, respectively .
2. Management of Altitude Sickness
- The drug is effective in preventing altitude sickness by promoting acclimatization through metabolic acidosis, which enhances oxygen delivery to tissues .
3. Heart Failure Management
- Recent studies indicate that acetazolamide can improve diuretic efficiency in patients with acute decompensated heart failure. In a clinical trial, the addition of acetazolamide to standard loop diuretics resulted in significantly higher rates of successful decongestion among patients .
4. Epilepsy Treatment
- Acetazolamide has been used as an adjunctive treatment for certain types of epilepsy. It is believed to increase seizure thresholds through modulation of intracellular pH and inflammation .
Pharmacokinetic Studies
The use of acetazolamide-d3 allows researchers to better understand the pharmacokinetics of acetazolamide without interference from endogenous compounds. Studies have shown that:
- Absorption and Metabolism : Acetazolamide-d3 exhibits similar absorption characteristics to its non-deuterated counterpart but provides clearer insights into metabolic pathways due to its isotopic labeling .
- Urinary Excretion Studies : Research involving urine samples has demonstrated the efficacy of acetazolamide-d3 as a tracer for quantifying acetazolamide levels and metabolites, enhancing the understanding of its pharmacokinetic profile .
Case Studies
Case Study 1: Acute Decompensated Heart Failure
- In a multicenter trial involving 519 patients, those receiving intravenous acetazolamide showed a 42.2% success rate in decongestion compared to 30.5% in the placebo group, highlighting its effectiveness when combined with loop diuretics .
Case Study 2: Epilepsy Management
作用機序
アセタゾラミド-d3は、アセタゾラミドと同様に、炭酸脱水酵素を阻害します。この阻害は、二酸化炭素と水からの水素イオンと重炭酸イオンの生成を減らし、眼圧の低下、利尿作用、およびさまざまな組織におけるpHバランスの変化につながります。 分子標的には、腎臓、眼、中枢神経系における炭酸脱水酵素アイソザイムが含まれます .
生化学分析
Biochemical Properties
Acetazolamide D3 interacts with various enzymes and proteins, primarily through the inhibition of carbonic anhydrase . This inhibition reduces the secretion of certain fluids, decreases renal blood flow and glomerular filtration, and can act to discharge abnormal discharge or neurons in the central nervous system .
Cellular Effects
Acetazolamide D3 has a profound impact on various types of cells and cellular processes . It influences cell function by focusing on cellular membrane ion/water channel activity . It effectively reduces intracranial pressure (ICP), irrespective of the mode of drug administration and level of anaesthesia . The effect appears to occur via a direct action on the choroid plexus and an associated decrease in cerebrospinal fluid secretion .
Molecular Mechanism
The molecular mechanism of Acetazolamide D3 primarily involves the inhibition of carbonic anhydrase . This leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition . It also affects the pharmacokinetics of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetazolamide D3 change over time . It has been observed that the prolonged use of Acetazolamide D3 is likely to be limited due to common adverse events . A better understanding of Acetazolamide D3’s clinical impact and molecular mechanisms is sure to elaborate on both healthy physiological mechanisms and disease .
Dosage Effects in Animal Models
In animal models, the effects of Acetazolamide D3 vary with different dosages . For instance, in dogs, the usual dose is 3.5 to 5 mg per pound every 6 hours when treating metabolic acidosis or glaucoma . In cats, the usual dose is 3.5 mg per pound every 8 hours .
Metabolic Pathways
Acetazolamide D3 is involved in various metabolic pathways . It inhibits carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen . This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water .
Transport and Distribution
Acetazolamide D3 is transported and distributed within cells and tissues . After oral ingestion, Acetazolamide D3 is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . It is not metabolized and approximately 100% of an administered dose is excreted as unchanged Acetazolamide D3 in urine .
Subcellular Localization
It is known that Acetazolamide D3 can aggregate in distinct patterns within various cellular compartments
準備方法
合成経路と反応条件
アセタゾラミド-d3の合成には、アセタゾラミド分子に重水素原子を組み込むことが含まれます。これは、重水素化試薬や溶媒を使用するなど、さまざまな合成経路によって実現できます。 一般的な方法の1つは、重水素化酢酸無水物を5-アミノ-1,3,4-チアジアゾール-2-スルホンアミドと制御された条件下で反応させてthis compoundを得ることです .
工業的生産方法
This compoundの工業的生産には、一般的に重水素化試薬を使用した大規模合成が関与します。このプロセスには、最終製品の高純度と同位体濃縮を保証するために、複数の精製および品質管理のステップが含まれます。 高性能液体クロマトグラフィー(HPLC)や質量分析などの技術を使用して、製品の品質を確認します .
化学反応の分析
反応の種類
アセタゾラミド-d3は、次のようなさまざまな化学反応を起こします。
酸化: チオール誘導体をスルホニルクロリドに変換する。
還元: ニトロ基をアミンに還元する。
置換: スルホンアミド基を含む求核置換反応.
一般的な試薬と条件
酸化: 次亜塩素酸ナトリウムまたは塩素ガス。
還元: パラジウム触媒を使用した水素ガス。
置換: アミンやヒドラゾンなどのさまざまな求核剤.
生成される主な生成物
これらの反応から生成される主な生成物には、スルホンアミド誘導体があり、それらは有意な生物学的および薬理学的活性を有しています .
科学研究における用途
This compoundは、さまざまな用途のために科学研究で広く使用されています。
化学: 生物学的サンプル中のアセタゾラミドの定量化のための液体クロマトグラフィー-質量分析(LC-MS)における内部標準として.
生物学: アセタゾラミドの代謝経路と薬物動態を研究する。
医学: 臨床試験でアセタゾラミドの治療効果と副作用を調査する。
類似化合物との比較
類似化合物
メタゾラミド: 緑内障の治療に使用される別の炭酸脱水酵素阻害剤。
ドルゾラミド: 緑内障の点眼薬として使用される局所炭酸脱水酵素阻害剤。
ブリンゾラミド: ドルゾラミドと同様に、眼圧を下げるために使用されます.
ユニークさ
アセタゾラミド-d3は、重水素標識されているため、安定性が向上し、質量分析で正確な定量化が可能になるため、ユニークです。 これは、薬物動態研究と品質管理プロセスにおける非常に貴重なツールとなります .
生物活性
Acetazolamide-d3 (d3-AZM) is a deuterated form of acetazolamide, a well-known carbonic anhydrase inhibitor used primarily in the treatment of various medical conditions, including glaucoma, epilepsy, and altitude sickness. The biological activity of d3-AZM is closely related to its mechanism of action, pharmacokinetics, and clinical implications. This article will explore these aspects in detail, supported by data tables and case studies.
Carbonic Anhydrase Inhibition
Acetazolamide functions by inhibiting carbonic anhydrase (CA), an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form carbonic acid. By inhibiting CA, d3-AZM leads to an accumulation of carbonic acid, resulting in decreased blood pH (increased acidity). This mechanism is crucial for its diuretic effects and its ability to reduce intraocular pressure:
- Increased Excretion : The inhibition of CA in the proximal tubule of the nephron results in increased excretion of bicarbonate, sodium, and chloride, leading to diuresis.
- Reduced Aqueous Humor Production : In the eye, inhibition of CA decreases aqueous humor secretion, beneficial for treating glaucoma.
- Antiepileptic Effects : The modulation of neuronal excitability through CA inhibition is thought to contribute to its antiepileptic effects by affecting GABA-A signaling and calcium ion dynamics in neurons .
Pharmacokinetics
- Absorption : Acetazolamide is well absorbed when administered orally.
- Distribution : It exhibits high binding affinity to carbonic anhydrase-rich tissues such as kidneys and red blood cells.
- Metabolism : d3-AZM does not undergo significant metabolic alteration.
- Excretion : The plasma half-life ranges from 6 to 9 hours, with renal excretion being the primary elimination route .
Table 1: Clinical Applications of Acetazolamide-d3
Condition | Mechanism | Clinical Outcome |
---|---|---|
Glaucoma | Reduces aqueous humor production | Decreased intraocular pressure |
Epilepsy | Modulates neuronal excitability | Reduction in seizure frequency |
Metabolic Alkalosis | Increases bicarbonate excretion | Correction of acid-base balance |
Acute Mountain Sickness | Reduces symptoms by inducing metabolic acidosis | Alleviation of altitude sickness |
Case Studies
-
Case Study on Worsening Acidosis
Two patients with chronic obstructive pulmonary disease (COPD) experienced worsening acidosis after receiving acetazolamide for acute respiratory failure. Both patients showed significant changes in arterial blood gas measurements post-administration, indicating potential risks associated with its use in specific populations . -
Renal Complications Post-Acetazolamide Administration
A report detailed a patient who developed acute kidney injury (AKI) after receiving acetazolamide for metabolic alkalosis. The patient presented with flank pain and decreased urine output but responded well to fluid resuscitation and bicarbonate therapy . This highlights the importance of monitoring renal function during treatment.
Research Findings
Recent studies have focused on the biological activity of acetazolamide-d3 concerning its pharmacological properties:
- In Vitro Studies : Research has shown that d3-AZM maintains similar inhibitory effects on carbonic anhydrase compared to non-deuterated forms, confirming its potential for use in pharmacokinetic studies where isotopic labeling is beneficial .
- Bone Health Implications : Chronic use of carbonic anhydrase inhibitors like acetazolamide has been linked to changes in bone mineral density, necessitating further investigation into long-term effects on skeletal health .
特性
IUPAC Name |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKPWHYZMXOIDC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675501 | |
Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189904-01-5 | |
Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?
A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。